

# Physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one

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## Compound of Interest

Compound Name: 2(1H)-Pyridinone, 3,6-dimethyl-

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## An In-Depth Technical Guide to 3,6-dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula  $C_7H_9NO$ . As a substituted pyridinone, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridin-2(1H)-one core is a key pharmacophore found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one, its synthesis, and its potential applications in drug discovery and development.

### Core Physical and Chemical Properties

While specific experimental data for 3,6-dimethylpyridin-2(1H)-one is limited in publicly available literature, the fundamental properties can be summarized. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents and anti-inflammatory drugs[1].

Table 1: Physical and Chemical Properties of 3,6-dimethylpyridin-2(1H)-one

Property	Value	Source(s)
CAS Number	53428-02-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[1]
Molecular Weight	123.15 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3,6-dimethylpyridin-2(1H)-one are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted pyridin-2(1H)-ones can be adapted. These methods often involve cyclization reactions of appropriately substituted acyclic precursors.

One common approach involves the condensation of a  $\beta$ -ketoester with an amine, followed by cyclization. For the synthesis of 3,6-dimethylpyridin-2(1H)-one, a potential pathway could involve the reaction of a derivative of 3-methyl-5-hexenoic acid or a related open-chain precursor.

A general experimental workflow for the synthesis of substituted pyridin-2(1H)-ones often includes the following steps, which can be optimized for the target molecule:



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Figure 1: General workflow for the synthesis and characterization of pyridin-2(1H)-one derivatives.

Researchers aiming to synthesize 3,6-dimethylpyridin-2(1H)-one would need to select appropriate starting materials and reaction conditions, followed by purification and rigorous characterization to confirm the structure of the final product.

## Spectroscopic Characterization

Specific spectroscopic data for 3,6-dimethylpyridin-2(1H)-one is not readily available. However, based on the structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 3,6-dimethylpyridin-2(1H)-one

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to two methyl groups, two vinyl protons, and one N-H proton. The chemical shifts and coupling constants would be indicative of their positions on the pyridinone ring.
$^{13}\text{C}$ NMR	Resonances for seven carbon atoms, including two methyl carbons, two $\text{sp}^2$ carbons of the C=C bond, one $\text{sp}^2$ carbon of the C=O group, and two additional $\text{sp}^2$ carbons in the ring.
FT-IR	Characteristic absorption bands for the N-H stretching vibration (around $3200\text{-}3400\text{ cm}^{-1}$ ), C=O stretching of the lactam (around $1650\text{-}1680\text{ cm}^{-1}$ ), and C=C stretching in the ring.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 123.15. Fragmentation patterns would involve the loss of methyl groups and other characteristic fragments of the pyridinone ring.

## Biological Activity and Potential Applications

While specific biological activities for 3,6-dimethylpyridin-2(1H)-one have not been extensively reported, its classification as a pharmaceutical intermediate suggests its utility as a building

block for more complex, biologically active molecules[1]. The pyridin-2(1H)-one scaffold is present in a wide range of compounds with demonstrated therapeutic effects, including anti-inflammatory, analgesic, and central nervous system activities[2][3].

The potential mechanism of action of drugs derived from this scaffold would depend on the other functional groups and substituents attached to the pyridinone core. These modifications dictate the molecule's ability to interact with specific biological targets such as enzymes or receptors.



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Figure 2: Logical relationship of 3,6-dimethylpyridin-2(1H)-one as a scaffold in drug discovery.

## Conclusion

3,6-dimethylpyridin-2(1H)-one is a valuable heterocyclic compound with potential as a key intermediate in the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is scarce, its structural similarity to other biologically active pyridinones highlights its importance for further investigation. Future research should focus on developing efficient synthetic routes, fully characterizing its physical and chemical properties, and exploring the biological activities of its derivatives to unlock its full potential in drug discovery and development.

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